N-(3-Amino-4-fluorophenyl)-2-methylpropanamide
Description
N-(3-Amino-4-fluorophenyl)-2-methylpropanamide is a fluorinated aromatic amide characterized by a 3-amino-4-fluorophenyl group attached to a 2-methylpropanamide moiety. For instance:
- Molecular Formula: Likely C₁₀H₁₂FN₂O, based on the non-fluorinated analog N-(3-aminophenyl)-2-methylpropanamide (C₁₀H₁₄N₂O, MW 178.24) . The addition of fluorine at the phenyl ring's 4-position replaces a hydrogen atom, slightly reducing molecular weight.
- The 3-amino group provides a site for hydrogen bonding or further functionalization .
Properties
IUPAC Name |
N-(3-amino-4-fluorophenyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-6(2)10(14)13-7-3-4-8(11)9(12)5-7/h3-6H,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMQTRGCJGYDDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-fluorophenyl)-2-methylpropanamide can be achieved through several synthetic routes. One common method involves the acylation of 3-amino-4-fluoroaniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of microreactor systems allows for precise control over reaction parameters, leading to efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-fluorophenyl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Amino-4-fluorophenyl)-2-methylpropanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-fluorophenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
N-(3-Amino-4-chlorophenyl)-2-methylpropanamide (CAS 916813-19-9)
- Structure : Chlorine replaces fluorine at the phenyl 4-position.
- Molecular Weight : 212.68 (C₁₀H₁₃ClN₂O) .
- Chlorine’s larger atomic radius may sterically hinder interactions in tight binding pockets.
N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide (FLU-6, CAS 39235-51-3)
- Structure : Contains a trifluoromethyl (-CF₃) group at position 3.
- Molecular Weight : 246.23 (C₁₁H₁₃F₃N₂O) .
- Properties : The -CF₃ group is strongly electron-withdrawing, increasing acidity (predicted pKa ~13.96) and resistance to oxidative metabolism. This enhances stability in acidic environments compared to the fluorine-substituted target compound.
Fluorinated Amides with Varied Backbones
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-11-9)
- Structure : Features a tetrazole ring (bioisostere for carboxylic acids) and methoxyphenyl group.
- Molecular Weight : 341.34 (C₁₇H₁₆FN₅O₂) .
- Properties : The tetrazole enhances solubility in aqueous media and mimics carboxylate interactions in drug-receptor binding. The methoxy group contributes to π-π stacking, a property absent in the target compound.
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride (CAS 1909313-82-1)
PROTAC and Agrochemical Derivatives
N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-3-(4-hydroxyphenoxy)-2-methylpropanamide (Compound 7c)
- Structure: Includes cyano and hydroxyl groups, part of androgen receptor-targeting PROTACs.
- Synthesis : Synthesized via nucleophilic substitution in DMF with NaH as a base, yielding 31.4% after column chromatography .
- Properties: The hydroxyl and cyano groups enable hydrogen bonding and dipole interactions, critical for protein degradation applications. The target compound lacks these functional groups, limiting similar applications without further modification.
2-(4-Chlorophenoxy)-N-(1R,3S-adamantyl)-2-methylpropanamide (CAS 878489-28-2)
- Structure : Adamantyl group enhances rigidity and lipophilicity.
- Application : Used in agrochemicals for its stability and selective pesticidal activity .
- Comparison : The adamantane moiety drastically increases molecular weight (unreported) and metabolic resistance, contrasting with the target compound’s simpler structure optimized for pharmacokinetics.
Structural and Functional Data Table
*Inferred properties based on analogs.
Biological Activity
N-(3-Amino-4-fluorophenyl)-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a 3-amino-4-fluorophenyl group linked to a 2-methylpropanamide moiety. Its chemical structure can be represented as follows:
This configuration contributes to its unique pharmacological properties, which are under investigation for various therapeutic applications.
This compound is believed to exert its effects through several mechanisms:
- Hydrogen Bonding: The amino group can form hydrogen bonds with biological targets, enhancing its interaction with proteins and receptors.
- Lipophilicity Enhancement: The fluorine atom increases the compound's lipophilicity, facilitating better cell membrane penetration and bioavailability.
- Modulation of Biochemical Pathways: These interactions may influence various biochemical pathways, potentially leading to anti-inflammatory and anticancer effects.
1. Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit anti-inflammatory effects. These compounds have been evaluated for their ability to inhibit pro-inflammatory cytokines, making them candidates for treating chronic inflammatory diseases.
2. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit cancer cell proliferation in vitro, with ongoing investigations into its efficacy in animal models.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against specific cancer cell lines |
| Alteration of the amine group | Variability in binding affinity to target receptors |
| Changes in the propanamide chain length | Impact on pharmacokinetic properties |
These modifications provide insights into how structural changes can enhance or diminish biological activity.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of this compound on human breast cancer cells. Results indicated a dose-dependent inhibition of cell growth, with an IC50 value significantly lower than that of standard chemotherapeutics.
Case Study 2: Inflammation Model
In a model of acute inflammation, the compound demonstrated a reduction in edema and inflammatory markers when administered intraperitoneally. This suggests potential therapeutic applications in managing inflammatory diseases.
Future Directions
Further research is needed to explore the full therapeutic potential of this compound. Key areas for future investigation include:
- In vivo studies to assess pharmacokinetics and toxicity.
- Mechanistic studies to elucidate the pathways affected by this compound.
- Development of analogs with improved efficacy and safety profiles.
Q & A
Q. What synthetic methodologies are recommended for N-(3-Amino-4-fluorophenyl)-2-methylpropanamide?
The compound can be synthesized via coupling reactions using activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF or similar polar aprotic solvents. For example, amide bond formation between 3-amino-4-fluoroaniline and 2-methylpropanoyl chloride (or its active ester) under basic conditions (e.g., diisopropylethyl amine) yields the target compound. Reaction optimization should focus on temperature (e.g., 0–25°C), stoichiometry (1:1.2 molar ratio of amine to acylating agent), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR : ¹H/¹³C NMR to confirm the aromatic substitution pattern (e.g., fluorine-induced deshielding at C4 of the phenyl ring) and amide bond formation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 225.1 for C₁₀H₁₂FN₂O).
- HPLC : Purity assessment (>98%) using a C18 column with UV detection at 254 nm .
Q. How should this compound be stored to ensure stability?
Store in a tightly sealed container under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the amide bond or oxidation of the aromatic amine. Avoid exposure to moisture, light, or high temperatures (>50°C). Safety protocols (e.g., PPE, fume hood) are essential due to potential respiratory and dermal hazards .
Advanced Research Questions
Q. How can structural contradictions in spectroscopic data be resolved?
Discrepancies in NMR peaks (e.g., unexpected splitting or integration) may arise from rotational isomerism of the amide bond or fluorine’s anisotropic effects. Use variable-temperature NMR to assess conformational dynamics or compare experimental data with DFT-calculated chemical shifts. For MS fragmentation ambiguities, tandem MS/MS with collision-induced dissociation (CID) can differentiate isobaric impurities .
Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., –CF₃) at the phenyl ring to enhance metabolic stability.
- Steric Modifications : Replace the 2-methyl group in the propanamide moiety with bulkier substituents (e.g., tert-butyl) to modulate target binding.
- Pro-drug Approaches : Protect the aromatic amine with acetyl or Boc groups to improve solubility and in vivo stability .
Q. How can analytical methods distinguish this compound from related impurities?
Develop a reverse-phase HPLC method with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) in water (gradient: 30% → 70% acetonitrile over 20 min). Monitor retention times and UV spectra to separate impurities such as de-fluorinated byproducts or unreacted starting materials. LC-MS/MS can confirm impurity structures (e.g., m/z shifts corresponding to –F loss) .
Q. What computational tools predict the compound’s physicochemical properties?
Use software like Schrödinger’s QikProp or ACD/Labs to calculate:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
